molecular formula C13H18O3 B14813112 4-Cyclopropoxy-2-isopropoxy-1-methoxybenzene

4-Cyclopropoxy-2-isopropoxy-1-methoxybenzene

Cat. No.: B14813112
M. Wt: 222.28 g/mol
InChI Key: XXFXVMYPOXMNQF-UHFFFAOYSA-N
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Description

4-Cyclopropoxy-1-methoxy-2-(propan-2-yloxy)benzene is an organic compound with the molecular formula C13H18O3 and a molecular weight of 222.28 g/mol . This compound is characterized by the presence of cyclopropoxy, methoxy, and isopropoxy groups attached to a benzene ring, making it a unique and versatile molecule in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-cyclopropoxy-1-methoxy-2-(propan-2-yloxy)benzene can be achieved through various organic reactions. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification methods can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Cyclopropoxy-1-methoxy-2-(propan-2-yloxy)benzene undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

4-Cyclopropoxy-1-methoxy-2-(propan-2-yloxy)benzene has diverse applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-cyclopropoxy-1-methoxy-2-(propan-2-yloxy)benzene involves its interaction with molecular targets and pathways. The specific mechanism depends on the context of its application. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Uniqueness: 4-Cyclopropoxy-1-methoxy-2-(propan-2-yloxy)benzene is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in various research and industrial applications.

Properties

Molecular Formula

C13H18O3

Molecular Weight

222.28 g/mol

IUPAC Name

4-cyclopropyloxy-1-methoxy-2-propan-2-yloxybenzene

InChI

InChI=1S/C13H18O3/c1-9(2)15-13-8-11(16-10-4-5-10)6-7-12(13)14-3/h6-10H,4-5H2,1-3H3

InChI Key

XXFXVMYPOXMNQF-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)OC2CC2)OC

Origin of Product

United States

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